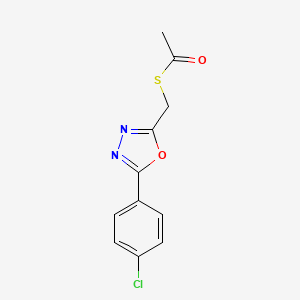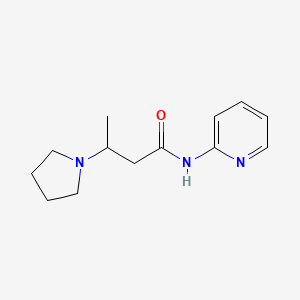![molecular formula C12H20N2OS B2753820 N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide CAS No. 1210926-07-0](/img/structure/B2753820.png)
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in the treatment of various diseases. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes, including inflammation, immune response, and cardiovascular function.
Applications De Recherche Scientifique
CCPA has been shown to have potential applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases. Studies have shown that CCPA can activate the adenosine A1 receptor, which is known to play a crucial role in regulating inflammation and immune response. CCPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Mécanisme D'action
CCPA exerts its biological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and ultimately leads to the inhibition of various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing inflammation and immune response, inducing apoptosis, inhibiting angiogenesis, and improving cardiac function. Studies have also shown that CCPA can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments, including its high purity and stability, which ensure reproducible results. CCPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, CCPA has some limitations, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents for administration.
Orientations Futures
There are several future directions for the research of CCPA, including its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. CCPA may also have applications in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective effects of CCPA and to explore its potential applications in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 1-cyanocyclopentene with 2-isopropylthioacetamide in the presence of a catalyst such as palladium on carbon. The reaction yields CCPA as a white crystalline powder with a purity of over 99%. The synthesis method of CCPA has been extensively studied and optimized to enhance the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRGAATUCRLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

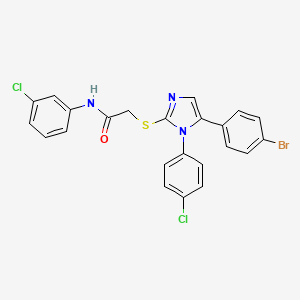
![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)
![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)
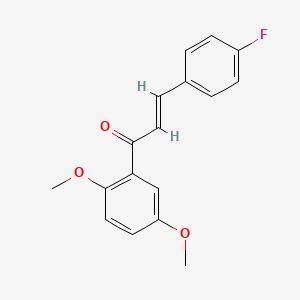
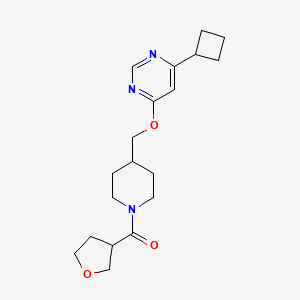
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)
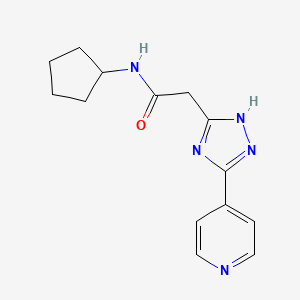
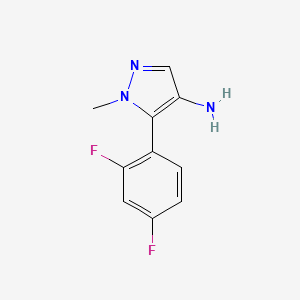
![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)
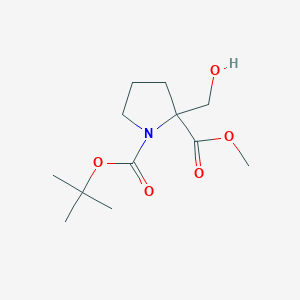
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2753756.png)
